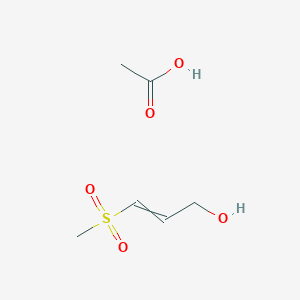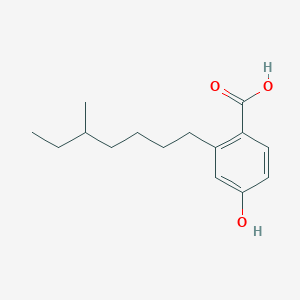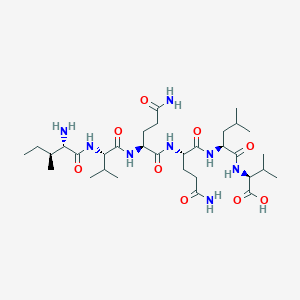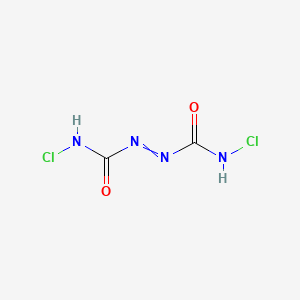![molecular formula C10H10F2O B12518301 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride CAS No. 658074-23-8](/img/structure/B12518301.png)
3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorotricyclo[4210~2,5~]non-7-ene-3-carbonyl fluoride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride typically involves multiple steps, starting from simpler precursors. One common method involves the fluorination of tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the tricyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds.
Chemical Biology: It can be used in studies involving fluorinated analogs of natural products to understand their biological functions.
Mechanism of Action
The mechanism by which 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the fluorine atom and the strained tricyclic structure, which makes it a versatile intermediate. In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts, leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride
- Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carboxylic acid
- 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene
Uniqueness
3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride is unique due to the presence of both a fluorine atom and a carbonyl fluoride group in its structure. This combination imparts distinct reactivity and properties compared to its non-fluorinated analogs and other similar compounds. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
658074-23-8 |
|---|---|
Molecular Formula |
C10H10F2O |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
3-fluorotricyclo[4.2.1.02,5]non-7-ene-3-carbonyl fluoride |
InChI |
InChI=1S/C10H10F2O/c11-9(13)10(12)4-7-5-1-2-6(3-5)8(7)10/h1-2,5-8H,3-4H2 |
InChI Key |
QNYQOPAJCCLISK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CC3(C(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)

![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)

![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)



![2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12518270.png)
![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)

![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)

